Ethyl 2-chloro-5-fluoronicotinate

Process chemistry Pharmaceutical intermediate synthesis Selective dechlorination

Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1) is a halogenated pyridine-3-carboxylate ester bearing chlorine at the 2-position and fluorine at the 5-position of the nicotinate ring. With molecular formula C₈H₇ClFNO₂ and molecular weight 203.60 g·mol⁻¹, it is supplied as a colorless liquid at 20°C with standard commercial purity specifications of 97–98% by GC.

Molecular Formula C8H7ClFNO2
Molecular Weight 203.6 g/mol
CAS No. 139911-30-1
Cat. No. B1366396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-fluoronicotinate
CAS139911-30-1
Molecular FormulaC8H7ClFNO2
Molecular Weight203.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)F)Cl
InChIInChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3
InChIKeyZCQJBYHGMYTQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1): A Dual-Halogen Pyridine Building Block for Pharmaceutical Intermediate Synthesis


Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1) is a halogenated pyridine-3-carboxylate ester bearing chlorine at the 2-position and fluorine at the 5-position of the nicotinate ring [1]. With molecular formula C₈H₇ClFNO₂ and molecular weight 203.60 g·mol⁻¹, it is supplied as a colorless liquid at 20°C with standard commercial purity specifications of 97–98% by GC . The compound serves as a key synthetic intermediate in medicinal chemistry, most notably as a precursor in the synthesis of potent angiotensin II receptor antagonists [2]. Its dual-halogen substitution pattern imparts orthogonal reactivity: the chlorine atom is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, while the fluorine atom modulates electronic properties and metabolic stability of downstream derivatives [1] [2].

Why Ethyl 2-chloro-5-fluoronicotinate Cannot Be Replaced by Generic Nicotinate Esters in Pharmaceutical Synthesis


Generic substitution of ethyl 2-chloro-5-fluoronicotinate with simpler nicotinate esters—such as ethyl 2-chloronicotinate (lacking the 5-fluoro substituent) or ethyl 5-fluoronicotinate (lacking the 2-chloro substituent)—fundamentally alters the reactivity profile and the physicochemical properties of downstream products. The 5-fluoro substituent increases the LogP by approximately 0.14 units versus the des-fluoro analog and raises the liquid density by roughly 0.08 g·cm⁻³, affecting both partitioning behavior and formulation characteristics . More critically, the 2-chloro group provides a site for selective palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) while the 5-fluoro group remains inert under these conditions; the absence of either halogen eliminates the orthogonal bifunctionality that enables sequential derivatization without protecting-group strategies [1]. The methyl ester analog (methyl 2-chloro-5-fluoronicotinate, CAS 847729-27-5) offers faster hydrolysis kinetics but suffers from a lower boiling point and reduced lipophilicity, which can complicate large-scale processing and phase-transfer operations . These quantifiable differences underscore why in-class analogs cannot be interchanged without compromising synthetic efficiency, product purity, or biological activity.

Quantitative Differentiation Evidence for Ethyl 2-chloro-5-fluoronicotinate vs. Closest Analogs


Improved Synthesis Yield: 55% via Catalytic Hydrogenation vs. ~30% in Prior Art Mercaptan Route

Ethyl 2-chloro-5-fluoronicotinate is accessible via a patented selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid ethyl ester using Lindlar catalyst under 3 atm H₂ at room temperature. This method achieves a 55% isolated yield of the target compound [1]. The prior art route—displacement with methyl mercaptan followed by Raney nickel desulfurization (J. Med. Chem. 1993, 2678–2688)—delivers a yield of only approximately 30% and requires foul-smelling thiol reagents and specialized Raney nickel grades [1] [2]. An alternative prior route (EP0634413A1) via diazonium fluoroborate thermolysis suffers from an even lower fluorination yield and operational hazards [2]. The 1.83-fold yield improvement translates to substantially lower cost-per-kilogram and reduced waste burden for procurement at pilot and production scales.

Process chemistry Pharmaceutical intermediate synthesis Selective dechlorination

Lipophilicity and Density Differentiation from Ethyl 2-Chloronicotinate (Des-fluoro Analog)

Introduction of the 5-fluoro substituent measurably alters the physicochemical profile relative to the des-fluoro analog ethyl 2-chloronicotinate (CAS 1452-94-4). The target compound exhibits a calculated LogP of 2.05 versus 1.91 for the des-fluoro comparator, an increase of ΔLogP ≈ +0.14 . The liquid density increases from approximately 1.245 g·cm⁻³ (ethyl 2-chloronicotinate) to 1.328 g·cm⁻³ (target), a difference of +0.083 g·cm⁻³ (+6.7%) . The polar surface area (PSA) of the target is 39.19 Ų . The boiling point at 760 mmHg is reported as 252.7°C for the target versus 255.1°C for the des-fluoro analog . These differences, while modest in absolute magnitude, can be decisive in chromatographic retention, liquid-liquid extraction efficiency, and membrane permeability of downstream drug candidates built from these intermediates.

Physicochemical profiling Medicinal chemistry Lead optimization

Validated Key Intermediate for Angiotensin II Antagonists: Enabling pA₂ 10.10 Activity

Ethyl 2-chloro-5-fluoronicotinate is specifically documented as the key building block in the synthesis of 2-(alkylamino)nicotinic acid derivatives that exhibit potent angiotensin II (Ang II) receptor antagonism [1]. In the seminal Abbott Laboratories study (J. Med. Chem. 1993), the 2-propylamino-5-fluoronicotinic acid derivative—constructed from this ethyl ester intermediate—demonstrated in vitro pA₂ = 10.10 (rabbit aorta) and Ang II receptor binding Ki = 0.61 nM (rat liver membrane) [1]. This compound also exhibited exceptional oral antihypertensive activity and bioavailability in vivo [1]. Critically, the study demonstrated that replacement of the 5-fluoro substituent with hydrogen, chloro, iodo, or nitro groups resulted in measurable changes in potency, and non-acidic replacements for the carboxylic acid were uniformly detrimental to activity [1]. The ethyl ester serves as the masked carboxylic acid prodrug form, enabling synthetic manipulation before late-stage hydrolysis to the active acid pharmacophore.

Angiotensin II antagonists Cardiovascular drug discovery Structure-activity relationship

Selective Monodechlorination Advantage: Exclusive 6-Position Reactivity Enables Orthogonal Derivatization

The selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid ethyl ester to yield exclusively ethyl 2-chloro-5-fluoronicotinate (and not the isomeric 6-chloro-5-fluoro product) demonstrates a key structural differentiator: the chlorine at position 2 is sterically and electronically distinct from the chlorine at position 6 in the pyridine ring [1]. Under catalytic hydrogenation conditions (Lindlar catalyst, EtOAc, triethylamine, 3 atm H₂, room temperature), the 6-position chlorine is selectively removed while the 2-chloro and 5-fluoro substituents remain intact, as confirmed by ¹H NMR and ¹³C NMR analysis [1]. This selectivity is not achievable with the des-fluoro analog ethyl 2,6-dichloronicotinate, where both chlorine atoms are electronically equivalent in the absence of the fluorine substituent, leading to lower selectivity and mixed products [2]. The resulting 2-chloro-5-fluoronicotinate ester retains a reactive C2–Cl bond available for subsequent Suzuki–Miyaura, Buchwald–Hartwig, or SNAr reactions, while the C5–F bond remains inert, enabling predictable sequential derivatization.

Orthogonal reactivity Selective dehalogenation Sequential coupling

High-Value Application Scenarios for Ethyl 2-chloro-5-fluoronicotinate in Drug Discovery and Process Chemistry


Synthesis of Angiotensin II Receptor Antagonists for Cardiovascular Drug Discovery

Ethyl 2-chloro-5-fluoronicotinate is the documented starting material for 2-(alkylamino)-5-fluoronicotinic acid derivatives, a series that produced compounds with pA₂ = 10.10 in rabbit aorta binding assays and Ki = 0.61 nM at the Ang II receptor [1]. The ester serves as a masked carboxylic acid, allowing C2 chlorine displacement with primary amines before late-stage hydrolysis to the active acid pharmacophore. Medicinal chemistry teams targeting hypertension, heart failure, or diabetic nephropathy can procure this intermediate to access a validated chemotype with proven oral bioavailability.

Sequential Cross-Coupling for Diversified Pyridine Libraries

The 2-chloro substituent of ethyl 2-chloro-5-fluoronicotinate is a competent electrophile for Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, while the 5-fluoro group remains inert under standard palladium-catalyzed conditions [1]. This orthogonal reactivity enables the construction of 2-aryl-5-fluoronicotinate libraries in a single coupling step, followed by optional C5 C–F bond functionalization under more forcing nickel-catalyzed conditions. The ethyl ester survives coupling conditions intact, permitting further derivatization at the ester position (hydrolysis, amidation, reduction) after carbon–carbon bond formation.

Process Development and Scale-Up Using the Improved 55% Yield Synthesis Route

The CN100355732C patent discloses a scalable, odor-free synthesis of ethyl 2-chloro-5-fluoronicotinate via catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid ethyl ester [1]. Unlike the prior art mercaptan/Raney nickel route (yield ~30%, foul-smelling reagents), this method operates at room temperature with Lindlar catalyst and achieves 55% isolated yield [1]. Process chemistry groups scaling this intermediate to multi-kilogram quantities should preferentially source material manufactured by this route to minimize cost of goods and eliminate hazardous thiol handling.

Fluorinated Building Block for Metabolic Stability Optimization

The 5-fluoro substituent contributes a modest but meaningful LogP increase (+0.14 vs. des-fluoro analog) [1] [2] and is positioned on the pyridine ring where it resists oxidative metabolism in vivo. In lead optimization campaigns where cytochrome P450-mediated clearance of pyridine-containing compounds is a concern, the 5-fluoronicotinate scaffold provides a pre-installed metabolic blocking group without requiring late-stage fluorination chemistry. This is particularly relevant for central nervous system and cardiovascular drug candidates where half-life extension is therapeutically desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-chloro-5-fluoronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.